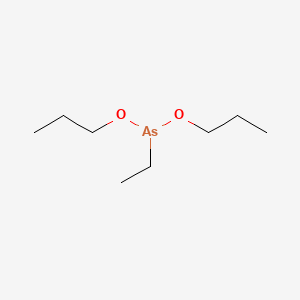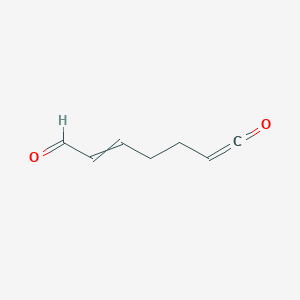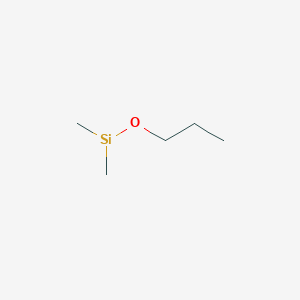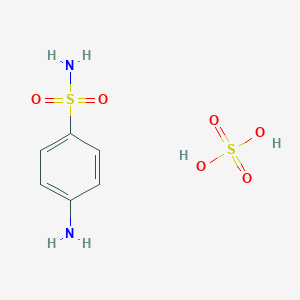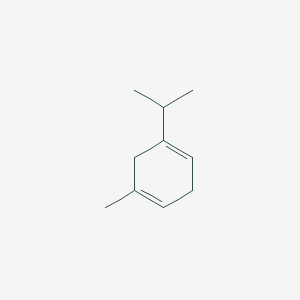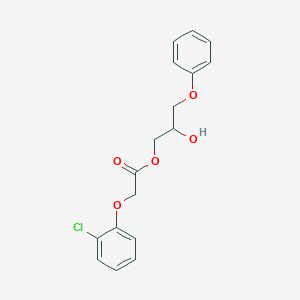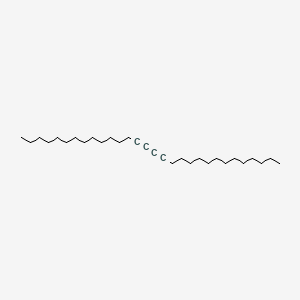
Triaconta-14,16-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaconta-14,16-diyne is a chemical compound characterized by the presence of two triple bonds located at the 14th and 16th positions of a 30-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diynes, including Triaconta-14,16-diyne, can be achieved through several methodologies. One common method involves the homocoupling of terminal acetylenes using copper salts as catalysts. This reaction can be performed under solvent-free conditions and is often facilitated by microwave irradiation . Another approach involves the use of alkynyl halides, alkynyl Grignard reagents, or alkynylboronates as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly methodologies, such as solvent-free reactions and the use of air as an oxidant, is increasingly being adopted to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Triaconta-14,16-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, forming alkenes or alkanes.
Substitution: Substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Triaconta-14,16-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Triaconta-14,16-diyne involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Diynes: Other 1,3-diynes with different carbon chain lengths or substitution patterns.
Uniqueness: Triaconta-14,16-diyne is unique due to its specific carbon chain length and the position of its triple bonds.
Propriétés
Numéro CAS |
64034-01-1 |
|---|---|
Formule moléculaire |
C30H54 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
triaconta-14,16-diyne |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
UHCCNDFYCPADOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


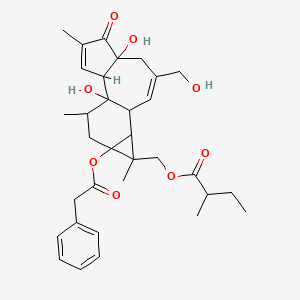
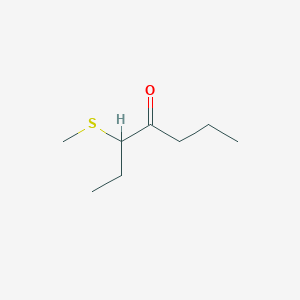

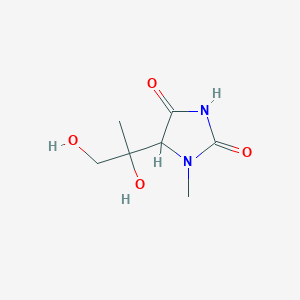

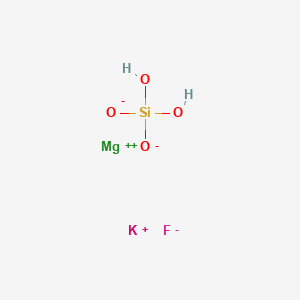
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
